molecular formula C9H10ClNO2 B1603651 N-(4-Chloro-3-methoxyphenyl)acetamide CAS No. 98446-55-0

N-(4-Chloro-3-methoxyphenyl)acetamide

Cat. No.: B1603651
CAS No.: 98446-55-0
M. Wt: 199.63 g/mol
InChI Key: ZKFCKQCYSAHBSY-UHFFFAOYSA-N
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Description

Significance as a Privileged Scaffold and Synthetic Intermediate

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The N-(4-chloro-3-methoxyphenyl)amino motif is a core component of several potent and selective kinase inhibitors. nih.gov Its utility as a synthetic intermediate is demonstrated by its application in the construction of more complex molecules. For example, it serves as a crucial starting material for the synthesis of specific Janus kinase 1 (JAK1) inhibitors. nih.gov The presence of the chloro substituent allows for various cross-coupling reactions, enabling the introduction of diverse chemical functionalities.

Overview of Current Research Trajectories

Current research involving N-(4-Chloro-3-methoxyphenyl)acetamide is heavily focused on its application in drug discovery, particularly in the development of kinase inhibitors for oncology. nih.govamanote.com Researchers are exploring its use as a foundational structure to synthesize novel compounds with high potency and selectivity against specific cancer-related kinases like c-KIT and JAK1. nih.govnih.gov Furthermore, its derivatives are being investigated for their potential in treating a broader range of diseases, highlighting the compound's versatility and ongoing importance in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(12)11-7-3-4-8(10)9(5-7)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFCKQCYSAHBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600978
Record name N-(4-Chloro-3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98446-55-0
Record name N-(4-Chloro-3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Chloro 3 Methoxyphenyl Acetamide

Established Synthetic Pathways for Substituted Phenylacetamides

The synthesis of N-(4-chloro-3-methoxyphenyl)acetamide primarily relies on the formation of an amide bond, a fundamental transformation in organic chemistry. orientjchem.org

Amidation Reactions and Precursor Utilization

The most common and direct route to this compound involves the N-acetylation of 4-chloro-3-methoxyaniline (B81333). nih.gov This reaction is typically achieved by treating the aniline (B41778) precursor with an acetylating agent. Commonly employed acetylating agents include acetyl chloride and acetic anhydride (B1165640). orientjchem.org The reaction mechanism involves the nucleophilic attack of the amino group of the aniline onto the electrophilic carbonyl carbon of the acetylating agent. patsnap.com

When acetyl chloride is used, the reaction liberates hydrochloric acid, which can form a salt with the unreacted aniline. To neutralize this acid and drive the reaction to completion, a base such as potassium carbonate is often added. Alternatively, acetic anhydride can be used, which produces acetic acid as a byproduct. gordon.edu Some methods also explore the use of glacial acetic acid directly as both the acetylating agent and solvent, particularly under microwave irradiation, which can offer a more environmentally friendly approach by avoiding corrosive reagents like acetyl chloride. ymerdigital.com

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameChemical FormulaRole in Synthesis
4-Chloro-3-methoxyanilineC₇H₈ClNOAmino-group donor (aniline precursor)
Acetyl ChlorideC₂H₃ClOAcetyl-group donor (acylating agent)
Acetic AnhydrideC₄H₆O₃Acetyl-group donor (acylating agent)
Potassium CarbonateK₂CO₃Base (acid scavenger)

Optimization of Reaction Conditions and Catalytic Approaches

Significant research has focused on optimizing the conditions for N-acetylation reactions to improve yields, reduce reaction times, and enhance product purity. The choice of solvent can influence the reaction rate and outcome. Solvents such as dimethylformamide (DMF), acetonitrile (B52724), and dichloromethane (B109758) have been successfully employed. researchgate.net

Phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) have been shown to facilitate the N-acetylation of substituted anilines with acetyl chloride in the presence of a base. The PTC aids in the transfer of the anionic nucleophile from the solid or aqueous phase to the organic phase where the reaction occurs, often leading to higher yields in shorter time frames. Studies have shown that for N-acetylation of anilines, acetonitrile with TBAB as the PTC can be a particularly effective combination.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to quantitative conversion of the starting material in significantly reduced time compared to conventional heating methods. ymerdigital.com Temperature is another critical parameter, with studies on similar acylation reactions indicating that an optimal temperature, such as 140°C in some cases, can maximize the yield of the desired acetanilide (B955). researchgate.net

Advanced Purification Techniques for High Purity

Following the synthesis, purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and color impurities. Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. cerritos.edu This method relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. cerritos.edu The crude product is dissolved in a minimal amount of a hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. cerritos.edu

For instances where recrystallization alone is insufficient to remove all impurities, particularly colored ones, treatment with activated carbon can be employed. gordon.edu The activated carbon adsorbs the colored impurities, which are then removed by filtration. gordon.edu Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as they are passed through the column with a mobile phase. rsc.orgrsc.org This method is particularly useful for separating compounds with similar polarities. The final purity of the compound is often confirmed by analytical techniques such as melting point determination and spectroscopic methods. gordon.edu

Derivatization Strategies and Analogue Synthesis Incorporating the N-(4-Chloro-3-methoxyphenyl) Moiety

The this compound molecule serves as a versatile scaffold for the synthesis of a variety of analogues through modifications at either the acetamide (B32628) group or the aromatic ring.

Modifications to the Acetamide Functional Group

The acetamide group offers several avenues for chemical modification. One common transformation is hydrolysis, which can be carried out under either acidic or basic conditions to revert the acetamide back to the parent aniline, 4-chloro-3-methoxyaniline, and acetic acid. patsnap.com Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond. youtube.com

The nitrogen of the acetamide can also participate in further reactions. For instance, N-arylacetamides can react with other molecules to form more complex structures. An example is the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with sodium methacrylate (B99206) to form 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate, demonstrating the potential for introducing new functional groups onto the acetamide side chain. researchgate.net Furthermore, the acetyl group itself can be a precursor to other functionalities, although specific examples for this particular compound are less common in the literature. In broader contexts, amide groups can undergo reduction to form amines.

Functionalization of the Chlorinated Methoxyphenyl Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of additional substituents. nih.gov The existing methoxy (B1213986) and acetamido groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The interplay of these groups will direct incoming electrophiles to specific positions on the ring.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. vedantu.com For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would likely introduce a nitro group onto the ring at a position influenced by the directing effects of the existing substituents. researchgate.net Similarly, halogenation could introduce another halogen atom. The specific conditions and reagents used would determine the regioselectivity of the substitution. For N-arylacetamides in general, electrophilic fluorination has been studied, showing a preference for fluorination ortho to the acetamido group in many cases. researchgate.net However, for N-(4-methoxyphenyl)acetamide, a competing preference for fluorination ortho to the strongly activating methoxy group was observed. researchgate.net These derivatization reactions open up pathways to a wide array of novel compounds with potentially interesting chemical and physical properties.

Integration into Complex Heterocyclic Systems (e.g., Pyrazoles, Pyridazines, Pyrimidines, Thiazoles)

The incorporation of the this compound moiety into heterocyclic rings is typically not a direct process. The parent acetamide is generally first activated, most commonly through α-halogenation of the acetyl group, to yield a reactive electrophile such as 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide. This α-haloacetamide is a versatile building block for synthesizing a range of heterocycles through cyclocondensation reactions with appropriate nucleophilic partners.

General Activation Step: The conversion of this compound to its α-chloro derivative is a standard procedure, often accomplished by reacting the corresponding aniline (4-Chloro-3-methoxyaniline) with chloroacetyl chloride. chemicalbook.com This creates a highly reactive C-Cl bond, primed for nucleophilic substitution, which is the key step in forming heterocyclic rings.

Pyrazoles: The pyrazole (B372694) nucleus is a common target in medicinal chemistry. archivepp.com While direct synthesis from this compound is not prominently documented, the activated intermediate, 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide, can plausibly react with various precursors to form pyrazole rings. A general and established method involves the reaction of an α-halo-acetamide with a 1,3-dicarbonyl compound and hydrazine. Another approach involves reacting the chloroacetamide intermediate with a pre-formed pyrazole containing a nucleophilic group, such as a thiol. For instance, research on related structures has shown that 2-chloro-N-acetamides can react with substituted pyrazole-5-thiols to yield N-((pyrazol-5-yl)thio)acetamides. nih.gov The synthesis of 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide from 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride further illustrates the utility of chloroacetamide intermediates in building complex pyrazole systems. nih.gov

Table 1: Plausible Synthesis of Pyrazole Derivatives

Reactant 1 Reactant 2 Product Type General Method Reference
2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide Hydrazine & 1,3-Dicarbonyl Compound Substituted Pyrazole

Pyridazines: Pyridazine (B1198779) and its fused derivatives are known for a wide range of biological activities. nih.gov The synthesis of pyridazine-containing structures often involves the cyclization of dicarbonyl compounds with hydrazine. A plausible, though not specifically documented, route for incorporating the this compound structure could involve its elaboration into a 1,4-dicarbonyl system followed by condensation with hydrazine. More commonly, a pre-formed pyridazine core is functionalized. For example, a chloro-pyridazine can be coupled with the acetamide derivative, though this is less direct. The literature provides numerous methods for pyridazine synthesis from various precursors, highlighting the versatility of synthetic strategies that could be adapted for this purpose. nih.gov

Pyrimidines: The pyrimidine (B1678525) scaffold is a cornerstone of many biologically active molecules. The synthesis of pyrimidine rings from acetamide precursors is well-established. A direct and relevant example is the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with 4,6-diamino-pyrimidine-2-thiol. iucr.org In this reaction, the thiol group of the pyrimidine acts as a nucleophile, displacing the chlorine atom of the chloroacetamide to form a thioether linkage, successfully integrating the acetamide moiety with the pyrimidine ring. iucr.org This reaction demonstrates a reliable method for creating complex pyrimidine derivatives. Other strategies involve the condensation of guanidine (B92328) with β-dicarbonyl compounds derived from the acetamide precursor. Thienopyrimidines, which have shown antimalarial properties, are another important class of related heterocycles. nih.gov

Table 2: Example Synthesis of a Pyrimidine Derivative

Reactant 1 Reactant 2 Product Reference

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming this heterocyclic ring, involving the reaction of an α-haloketone (or related α-halo-electrophile) with a thioamide. In this context, 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide can serve as the electrophilic component. Reaction with a thioamide, such as thiourea, would lead to the formation of an aminothiazole derivative bearing the N-(4-chloro-3-methoxyphenyl)acetamido substituent. The synthesis of N-(4-chlorothiazol-2-yl)acetamide highlights the formation of such structures. nih.gov Furthermore, chloroacetamide derivatives are used to synthesize thiazolidinones, which are also of significant interest. For example, reacting (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides with 2-mercaptoacetic acid is a known route to produce 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides. jchps.com

Table 3: General Synthesis of Thiazole Derivatives

Reactant 1 Reactant 2 Product Type General Method Reference
2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide Thiourea 2-Amino-thiazole derivative nih.gov

Utility as a Key Synthetic Intermediate in Drug Discovery Programs

The N-aryl acetamide motif is a prevalent feature in many biologically active compounds and approved drugs. nih.gov The this compound scaffold, in particular, presents a valuable starting point for medicinal chemists due to its specific substitution pattern, which offers opportunities for synthetic diversification and modulation of physicochemical properties.

The presence of both a chloro and a methoxy group on the phenyl ring provides distinct electronic and steric features. These substituents can influence the molecule's binding affinity to biological targets and its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The chloro group is an electron-withdrawing group that can participate in halogen bonding, while the methoxy group is an electron-donating group that can act as a hydrogen bond acceptor.

This scaffold is a key building block for creating libraries of compounds for screening against various therapeutic targets. For instance, acetamide derivatives have been extensively reviewed as potent and selective COX-II inhibitors for treating inflammation. archivepp.com The general structure of N-substituted acetamides is also found in antagonists for the P2Y14 receptor, which are being investigated for the treatment of inflammatory diseases like gout. nih.gov

While specific drugs containing the exact this compound fragment are not widely reported, closely related analogues have shown significant promise. For example, the discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide as a potent inhibitor of c-KIT kinase for gastrointestinal stromal tumors highlights the therapeutic potential of this structural class. nih.gov The 4-chloro-3-substituted-phenyl moiety is a key component for activity. Medicinal chemists can synthesize analogues by modifying the acetamide linker, replacing the methoxy group with other functionalities, or altering the position of the substituents to conduct structure-activity relationship (SAR) studies. This systematic modification allows for the optimization of lead compounds into clinical candidates.

The this compound fragment can be found in various complex molecules designed for therapeutic purposes, such as triazole derivatives with potential biological activities. sigmaaldrich.com The versatility of the acetamide linkage and the functional handles on the aromatic ring make it a strategic intermediate for accessing a diverse chemical space in the pursuit of novel therapeutics.

Table 4: Compound Names Mentioned

Compound Name
This compound
2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide
4-Chloro-3-methoxyaniline
Chloroacetyl chloride
N-((pyrazol-5-yl)thio)acetamide
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile
2-chloro-N-(4-methoxyphenyl)acetamide
4,6-diamino-pyrimidine-2-thiol
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Thienopyrimidine
N-(4-chlorothiazol-2-yl)acetamide
Thiourea
(E)-N'-(substituted benzylidene)-2-cyanoacetohydrazide
2-mercaptoacetic acid
2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide
2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide

In-depth Analysis of this compound Reveals Data Scarcity

A thorough investigation into the chemical compound this compound has revealed a significant lack of detailed, publicly available scientific data required for a comprehensive structural and spectroscopic analysis. Despite extensive searches for crystallographic and spectroscopic information, specific research findings on this particular molecule are not accessible in the current body of scientific literature.

While information is abundant for structurally related compounds, such as isomers like 2-chloro-N-(4-methoxyphenyl)acetamide and other substituted acetanilides, this data is not directly applicable to this compound due to the unique influence of its specific substitution pattern on its chemical and physical properties.

The requested in-depth analysis, which would include details on the preferred conformations of its molecular moieties, the nature of its intermolecular hydrogen bonding networks, and other non-covalent interactions, is contingent on the availability of its crystal structure data. Similarly, a detailed characterization of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra and its Infrared (IR) spectrum for functional group identification requires specific experimental data that is not presently available in published research.

Consequently, it is not possible to provide a detailed scientific article that adheres to the requested outline focusing solely on this compound. The creation of such an article would necessitate original research to generate the required experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. While detailed, publicly accessible mass spectrometry data for this compound is limited, this section outlines the expected molecular weight and discusses the probable fragmentation pathways based on the compound's structure and general mass spectrometric principles.

Molecular Weight Determination

The molecular formula for this compound is C₉H₁₀ClNO₂. Based on this formula, the theoretical molecular weight can be calculated. Chemical suppliers confirm the molecular weight of this compound to be approximately 199.64 g/mol . sigmaaldrich.com High-resolution mass spectrometry would be capable of determining the exact mass, which for the molecular ion [M]⁺ would be very close to this value. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with the [M+2]⁺ peak appearing at approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis

Upon ionization in a mass spectrometer, the molecular ion of this compound is expected to undergo fragmentation through several predictable pathways. The most common fragmentation in acetanilide-type compounds involves the cleavage of the amide bond.

A primary fragmentation pathway would likely be the α-cleavage of the bond between the carbonyl carbon and the nitrogen atom, or the bond between the carbonyl carbon and the methyl group. Cleavage of the N-C(O) bond would lead to the formation of a stable acylium ion and a substituted aniline radical cation.

Another significant fragmentation would be the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, a common fragmentation for N-arylacetamides. This would result in a fragment ion corresponding to the 4-chloro-3-methoxyaniline radical cation. Further fragmentation of this ion could involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a chlorine atom.

The table below summarizes the theoretically expected major fragments for this compound. It is important to note that this is a predictive analysis, and the actual fragmentation pattern and relative intensities would need to be confirmed by experimental data.

Fragment Ion (m/z) Proposed Structure/Identity Fragmentation Pathway
199/201[C₉H₁₀ClNO₂]⁺Molecular ion ([M]⁺)
157/159[C₇H₈ClNO]⁺Loss of ketene (CH₂=C=O)
142/144[C₆H₅ClNO]⁺Loss of a methyl radical from the m/z 157/159 fragment
43[C₂H₃O]⁺Acetyl cation

The fragmentation of aromatic compounds often involves complex rearrangements, and other minor fragments would also be expected. A detailed analysis using techniques such as tandem mass spectrometry (MS/MS) would be required to fully elucidate the fragmentation pathways.

Spectroscopic and Crystallographic Analysis

Spectroscopic Data Interpretation

¹H NMR: In a typical ¹H NMR spectrum, one would expect to see a singlet for the acetyl methyl protons (CH₃), a singlet for the methoxy (B1213986) protons (OCH₃), and distinct signals in the aromatic region corresponding to the three protons on the substituted phenyl ring. An amide proton (NH) would also be present, typically as a broad singlet. For the related compound 2-chloro-N-(4-methoxyphenyl)acetamide, the methoxy protons appear as a singlet at 3.74 ppm, and the amide proton shows a singlet at 10.23 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the acetamide (B32628) group, the methyl carbon of the acetyl group, the methoxy carbon, and the six carbons of the aromatic ring, which would have distinct chemical shifts due to the different substituents. In 2-chloro-N-(4-methoxyphenyl)acetamide, the carbonyl carbon appears at 164.13 ppm and the methoxy carbon at 55.23 ppm. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the amide C=O stretch, typically around 1660 cm⁻¹. Another key feature is the N-H stretch, which appears as a sharp peak in the region of 3300 cm⁻¹. nih.goviucr.org

Crystallographic Data

Single-crystal X-ray diffraction studies on related N-arylacetamides, such as 2-chloro-N-(4-methoxyphenyl)acetamide, reveal detailed information about their three-dimensional structure. nih.goviucr.orgresearchgate.net In this analog, the acetamido group is twisted out of the plane of the phenyl ring. nih.goviucr.orgresearchgate.net The crystal packing is stabilized by a network of hydrogen bonds, including N—H⋯O and C—H⋯O interactions, which form layers of molecules. nih.goviucr.orgresearchgate.net These layers are further connected by other weak interactions, creating a stable three-dimensional structure. nih.goviucr.orgresearchgate.net

Structure Activity Relationship Sar Studies of N 4 Chloro 3 Methoxyphenyl Acetamide and Analogues

Elucidation of Pharmacophoric Elements within the N-(4-Chloro-3-methoxyphenyl)acetamide Core

The fundamental structure of this compound comprises a substituted phenyl ring linked to an acetamide (B32628) group. Pharmacophore modeling studies on related N-phenyl-2,2-dichloroacetamide analogues have identified key features essential for biological activity, which can be extrapolated to the this compound core. These models typically highlight the importance of a hydrogen bond acceptor (the carbonyl oxygen of the acetamide), a hydrogen bond donor (the amide N-H group), and aromatic/hydrophobic regions (the substituted phenyl ring) for effective interaction with target proteins, such as kinases. researchgate.net

Impact of Chloro and Methoxy (B1213986) Substituents on Biological Activity and Binding Affinity

The presence and positioning of the chloro and methoxy groups on the phenyl ring of N-phenylacetamides have a profound impact on their biological activity. Quantitative structure-activity relationship (QSAR) studies on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have demonstrated that halogen substitutions on the aromatic ring generally influence affinity for biological targets. acs.org For instance, chloro substitution can enhance binding affinity through various interactions, including halogen bonding and hydrophobic interactions.

Substituent General Impact on Activity Potential Interactions
ChloroCan enhance binding affinityHalogen bonding, hydrophobic interactions
MethoxyModulates electronic properties, can form hydrogen bondsHydrogen bonding, dipole-dipole interactions

Positional Isomerism Effects on Biological Efficacy and Molecular Interactions

The specific substitution pattern of the chloro and methoxy groups on the phenyl ring is a key determinant of biological efficacy. Studies on positional isomers of 2-chloro-N-(methoxyphenyl)acetamide have shown that the position of the methoxy group (ortho, meta, or para) significantly influences the compound's properties and biological activity. researchgate.net While a systematic study on all positional isomers of N-(chloro-methoxyphenyl)acetamide is not extensively documented in the reviewed literature, QSAR studies on related N-phenylacetamides indicate that 3-substituted analogues often exhibit higher affinity compared to their 2- or 4-substituted counterparts for certain receptors. acs.org

This highlights that the 3-methoxy substitution in this compound, combined with the 4-chloro substitution, creates a unique electronic and steric profile that is likely crucial for its specific biological activity. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating, hydrogen-bond-accepting capability of the methoxy group at these specific positions governs the molecule's interaction with its biological target.

Influence of Conformation and Steric Hindrance on Target Recognition

The three-dimensional conformation of this compound is critical for its interaction with biological targets. The rotational freedom around the amide bond and the bond connecting the phenyl ring to the nitrogen atom allows the molecule to adopt various conformations. The binding of a ligand to a receptor often induces conformational changes in both the ligand and the receptor to achieve an optimal fit. nih.gov

Studies on the conformational dynamics of receptor-ligand complexes have shown that the binding of agonists and antagonists can stabilize different conformational states of the receptor. nih.gov For N-aryl acetamides, the planarity of the acetamide group and its orientation relative to the phenyl ring are important factors. Steric hindrance, which can be introduced by bulky substituents, may either prevent the molecule from adopting the required bioactive conformation or, conversely, lock it into a favorable one. The specific substitution pattern of this compound influences the preferred conformation and, consequently, its ability to be recognized by its target.

Comparative SAR with Structurally Related Acetamide and Anilide Derivatives

The acetamide and anilide scaffolds are common motifs in a wide range of biologically active compounds, including kinase inhibitors. acs.org Comparative SAR studies provide valuable context for understanding the unique properties of this compound.

For instance, in the development of c-KIT kinase inhibitors, acetamide derivatives have been shown to be potent against a broad spectrum of mutants. nih.gov The acetamide linker serves as a key hydrogen-bonding element, and modifications to the aryl groups attached to it significantly impact potency and selectivity.

Biological Activities and Mechanistic Investigations of N 4 Chloro 3 Methoxyphenyl Acetamide

Anticancer and Cytotoxic Properties

While direct studies on the anticancer and cytotoxic properties of N-(4-Chloro-3-methoxyphenyl)acetamide are limited in publicly accessible literature, research on closely related analogs provides valuable insights into its potential in this area.

In Vitro Efficacy against Diverse Human Cancer Cell Lines (e.g., Cervical, Lung, Glioblastoma, Prostate, Neuroblastoma, Colon Carcinoma)

Specific in vitro efficacy data for this compound against a wide panel of human cancer cell lines is not extensively documented. However, a study on its structural isomer, 2-chloro-N-(4-methoxyphenyl)acetamide, has reported investigations into its cytotoxic effects. This particular acetamide (B32628) derivative was evaluated for its impact on the HeLa human cervical cancer cell line. researchgate.net The study of such isomers is critical as it can provide a foundational understanding of the structure-activity relationships that govern the cytotoxic potential of this class of compounds.

Furthermore, broader research into acetamide derivatives has demonstrated significant anticancer activity. For instance, certain acetamidothiazole derivatives have been identified as potent anticancer candidates by the National Cancer Institute (NCI). nih.gov Similarly, novel acetamides incorporating 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) cores have shown notable cytotoxicity against the A549 human lung adenocarcinoma cell line. researchgate.net Another study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives revealed potent cytotoxic activity against HeLa (cervical cancer), and U87 (glioblastoma) cell lines.

Despite these promising findings for related compounds, there is a clear need for direct testing of this compound against a diverse range of cancer cell lines, including lung, glioblastoma, prostate, neuroblastoma, and colon carcinoma, to ascertain its specific anticancer profile.

Interactive Table 1: Cytotoxicity Data for an Isomer of this compound

Compound Name Cancer Cell Line Assay Type Result
2-chloro-N-(4-methoxyphenyl)acetamide¹ HeLa (Cervical Cancer) Cytotoxicity Assay Investigated

¹Data for a structural isomer of this compound. The specific quantitative results of the cytotoxicity assay were not detailed in the available literature.

Investigation of Apoptotic Pathway Modulation and Reactive Oxygen Species (ROS) Generation

Currently, there are no specific studies available in the scientific literature that investigate the modulation of apoptotic pathways or the generation of reactive oxygen species (ROS) by this compound.

However, research on other acetamide derivatives suggests that these mechanisms are plausible. For example, a study on certain 1,3-thiazole-based acetamide derivatives demonstrated that their cytotoxic effects were associated with the activation of caspase-3, a key enzyme in the apoptotic cascade, and the production of ROS. The generation of ROS can induce oxidative stress within cancer cells, leading to DNA damage and apoptosis. Given these findings in structurally related compounds, investigating the pro-apoptotic and ROS-generating capabilities of this compound would be a logical next step in characterizing its potential as an anticancer agent.

Inhibition of Cell Proliferation and Viability Assays

As mentioned in section 5.1.1., the cytotoxic potential of the related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, was assessed against the HeLa cell line, which is a direct measure of cell viability and proliferation. researchgate.net Such assays are fundamental in the initial screening of potential anticancer compounds. The results of these assays, typically yielding metrics like the IC50 value (the concentration of a drug that inhibits a biological process by 50%), are crucial for comparing the potency of different compounds and for selecting promising candidates for further development. Detailed cell proliferation and viability assays on this compound across multiple cancer cell lines are warranted.

Antimicrobial Potency

The search for new antimicrobial agents is a global health priority. Acetanilide (B955) derivatives have been explored for their potential in this regard, and the specific structural features of this compound suggest it may possess such properties.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations (e.g., against Gram-positive and Gram-negative Bacteria)

A study on 2-chloro-N-(4-methoxyphenyl)acetamide, a structural isomer, reported antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the yeast Candida glabrata. researchgate.net This suggests that the chloro-methoxyphenyl acetamide scaffold has potential as an antimicrobial framework.

Furthermore, derivatives of the non-chlorinated parent compound, N-(4-methoxyphenyl)acetamide, have been synthesized and tested for their antimicrobial properties. Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate, a dithiocarbamate (B8719985) derivative, exhibited a significant zone of inhibition against the Gram-negative bacterium Pectobacterium carotovorum. researchgate.netchemjournal.kz

The presence of a chlorine atom in the structure of this compound is also noteworthy. Studies on other classes of compounds, such as acetanilides, have indicated that the presence of a chloro group can enhance antimicrobial activity. researchgate.net This observation, coupled with the data from related compounds, strongly supports the rationale for conducting detailed investigations into the antibacterial spectrum of this compound, including MIC determinations against a panel of both Gram-positive and Gram-negative bacteria.

Interactive Table 2: Antimicrobial Activity of Compounds Related to this compound

Compound Name Test Organism Type of Activity Result Reference
2-chloro-N-(4-methoxyphenyl)acetamide¹ Staphylococcus aureus (Gram-positive bacterium) Antimicrobial Active researchgate.net
2-chloro-N-(4-methoxyphenyl)acetamide¹ Candida glabrata (Yeast) Antimicrobial Active researchgate.net
Sodium acetyl(4-methoxyphenyl)carbamodithioate² Pectobacterium carotovorum (Gram-negative bacterium) Antibacterial Zone of inhibition of 18 mm at 0.4% concentration researchgate.netchemjournal.kz

¹Data for a structural isomer of this compound. ²Data for a dithiocarbamate derivative of the non-chlorinated parent compound, N-(4-methoxyphenyl)acetamide.

Antifungal Activity Evaluation

Direct studies evaluating the specific antifungal properties of this compound are not extensively documented in the current scientific literature. However, research into structurally similar compounds provides context for the potential antifungal activity of the acetamide chemical class. For instance, the compound 2-chloro-N-phenylacetamide has been investigated for its antifungal potential against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. nih.gov In these studies, 2-chloro-N-phenylacetamide demonstrated inhibitory activity against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL. nih.govscielo.br The same compound also showed activity against strains of the filamentous fungus Aspergillus flavus, with MIC values between 16 and 256 μg/mL. scielo.br Furthermore, derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and assessed for activity against phytopathogenic fungi like Fusarium oxysporum. researchgate.net These findings highlight a broader interest in chloro-acetamides and methoxyphenyl acetamides as potential antifungal agents, though specific data for this compound remains to be established.

Other Noteworthy Biological Properties

Direct experimental studies on the anti-inflammatory effects of this compound have not been reported. Research on related structures provides some insight into potential activities. For example, various halogenated derivatives of (4-hydroxy-3-methoxyphenyl)acetamide have been synthesized and evaluated as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov The TRPV1 receptor is a key player in pain and inflammation pathways. nih.gov However, these analogues differ significantly in their aromatic substitution (hydroxyl vs. chloro group at position 4), and therefore, their biological activities cannot be directly extrapolated to this compound.

Neurological System Interactions and Receptor Binding

The this compound scaffold is a component of molecules that have been investigated for their interactions with the neurological system, particularly as kinase inhibitors and receptor ligands. Kinases are crucial for neuronal signaling, and their dysregulation is implicated in various neurological disorders.

Derivatives incorporating the (4-chloro-3-methoxyphenyl)amino moiety have been identified as potent and selective inhibitors of Janus kinase 1 (JAK1). nih.gov One such derivative, 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, was developed as a highly efficient JAK1 inhibitor. nih.gov The JAK-STAT signaling pathway is a key regulator of neuroinflammation, and its inhibition is a therapeutic strategy for neurodegenerative diseases.

Furthermore, another complex derivative, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, has been discovered as a potent inhibitor against a wide range of c-KIT kinase mutants. nih.govresearchgate.net While primarily associated with cancer, the c-KIT receptor is also expressed in the nervous system, including in neurons of the hippocampus, and plays a role in neuronal development and function.

The broader class of methoxyphenyl compounds has also shown affinity for key neurological receptors. For instance, 3- and 4-methoxy analogues of phencyclidine have been identified as high-affinity ligands for the PCP-site of the glutamate (B1630785) NMDA receptor, a critical receptor in synaptic plasticity and memory.

Derivative/AnalogueTargetBiological Relevance
3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamideJanus Kinase 1 (JAK1)Neuroinflammation, Neurodegenerative Diseases nih.gov
2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamidec-KIT KinaseNeuronal Development and Function nih.gov
3- and 4-methoxy analogues of phencyclidineGlutamate NMDA ReceptorSynaptic Plasticity, Memory

Antioxidant Activity (e.g., Free Radical Scavenging)

Oxidative stress is a key factor in numerous diseases. The antioxidant potential of compounds containing the methoxyphenyl acetamide structure has been evaluated through various assays, primarily focusing on their ability to scavenge free radicals.

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant properties in 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. The activity of some of these derivatives was found to be comparable to or even greater than that of the well-known antioxidant, ascorbic acid.

For example, a study reported that a derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, possessed a DPPH radical scavenging activity 1.13 times higher than that of ascorbic acid. Replacing the bromine with a chlorine atom resulted in a slight decrease in this activity.

Compound/DerivativeAssayAntioxidant Activity (Relative to Ascorbic Acid)
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanoneDPPH Scavenging1.13x higher
1-(4-Chlorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanoneDPPH ScavengingSlightly lower than the bromo-derivative

Analgesic Potential

The acetamide chemical structure is a core feature of many analgesic compounds, including the widely used paracetamol (acetaminophen). Research into acetamide derivatives suggests a potential for this class of compounds to exhibit pain-relieving properties through various mechanisms.

Studies on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have shown significant analgesic effects in animal models. nih.gov When administered at a dose of 100 mg/kg, these compounds markedly reduced writhing responses induced by acetic acid and increased pain latency in hot-plate and tail-clip tests, which assess responses to thermal and mechanical pain stimuli, respectively. nih.gov

Furthermore, research into adamantyl analogues of paracetamol has revealed potent analgesic activity by a mechanism involving the inhibition of the TRPA1 channel, a key ion channel in nociception. researchgate.net This suggests that modifications of the phenyl ring in acetamide compounds can lead to potent analgesics acting on specific molecular targets beyond the scope of traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net While these studies were not performed on this compound itself, they highlight the potential of the broader acetamide class in the development of new pain therapies.

Compound ClassAnimal Model/TestObserved Analgesic Effect
N-(benzothiazol-2-yl) acetamide derivativesAcetic acid-induced writhing (mice)Significant decrease in writhing responses nih.gov
N-(benzothiazol-2-yl) acetamide derivativesHot-plate & Tail-clip tests (mice)Significant increase in pain latency nih.gov
Adamantyl analogues of paracetamolNot specifiedPotent analgesic properties via TRPA1 antagonism researchgate.net

Impact on Agricultural Pests

Derivatives of N-(methoxyphenyl)acetamide have been synthesized and tested for their efficacy against various agricultural pests, including pathogenic fungi and nematodes, demonstrating their potential as active ingredients in crop protection agents.

Antifungal Activity In a notable study, a dithiocarbamate derivative synthesized from N-(4-methoxyphenyl)acetamide, sodium acetyl(4-methoxyphenyl)carbamodithioate, exhibited potent fungicidal properties. researchgate.net Research showed that at a concentration of 0.4%, this compound completely inhibited the growth of the phytopathogenic fungus Fusarium oxysporum. researchgate.net This fungus is responsible for vascular wilt, a devastating disease affecting a wide range of agricultural crops. The same derivative also showed significant bactericidal activity against Pectobacterium carotovorum. researchgate.net

Nematicidal Activity The N-(methoxyphenyl)amide structure has also been explored for its activity against nematodes. A simplified analogue of the anthelmintic drug albendazole (B1665689), N-(4-Methoxyphenyl)pentanamide, was evaluated for its effects on the nematode Toxocara canis. nih.govnih.gov Bioassays indicated that this compound affected the viability of the parasite in a manner dependent on both concentration and time, showing activity comparable to albendazole but with lower cytotoxicity. nih.govnih.gov This highlights the potential of this chemical scaffold in developing new anthelmintic agents.

DerivativeTarget PestActivityConcentration/Result
Sodium acetyl(4-methoxyphenyl)carbamodithioateFusarium oxysporum (Fungus)Fungicidal100% growth inhibition at 0.4% concentration researchgate.net
Sodium acetyl(4-methoxyphenyl)carbamodithioatePectobacterium carotovorum (Bacteria)Bactericidal18 mm zone of inhibition at 0.4% concentration researchgate.net
N-(4-Methoxyphenyl)pentanamideToxocara canis (Nematode)NematicidalTime- and concentration-dependent reduction in viability nih.govnih.gov

Computational Chemistry and in Silico Modeling of N 4 Chloro 3 Methoxyphenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. However, no specific studies have been found that apply these methods to N-(4-Chloro-3-methoxyphenyl)acetamide.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

No published research is available on the DFT-based geometry optimization or the electronic properties of this compound. Such a study would typically involve optimizing the molecule's three-dimensional structure to its lowest energy state and calculating properties like total energy, dipole moment, and polarizability.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energies of HOMO and LUMO, and the resulting energy gap, have not been computationally determined for this compound in available literature.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. There are no available NBO studies for this compound to describe charge transfer or conjugative interactions within the molecule.

Electrostatic Potential Map (ESP) and Charge Distribution

An ESP map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The ESP map for this compound has not been reported in the scientific literature.

Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions

These computational techniques are vital for predicting how a ligand might interact with a protein's binding site, a key step in drug design.

Prediction of Ligand-Protein Binding Modes and Affinities

While patents may list this compound among a class of compounds with potential inhibitory activity against certain enzymes, specific molecular docking or molecular dynamics simulation studies detailing its binding modes and affinities with any protein receptor are not available in the public domain. Such studies would be necessary to predict its potential biological targets and interaction mechanisms.

Conformational Stability in Simulated Biological Environments

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule interacts with biological targets such as proteins and nucleic acids. For this compound, computational modeling provides a powerful lens through which to explore its conformational landscape, particularly within environments that simulate physiological conditions. The conformational stability of this compound is primarily determined by the rotational barriers around its single bonds, leading to various possible conformers.

Understanding the conformational preferences of this compound is a prerequisite for comprehending its behavior in a biological context. mdpi.com Such studies are fundamental in medicinal chemistry for the discovery and optimization of lead compounds. mdpi.com The conformational flexibility of drug-like molecules and the significant dependence of their conformational landscape on the surrounding environment present a challenge. mdpi.com

Molecular dynamics simulations can be employed to study how the conformational preferences of this compound might change in different environments, such as in aqueous solution (to mimic the cytoplasm) or in a nonpolar environment (to mimic lipid membranes). These simulations can reveal the most stable conformers and the energy barriers between them. Enhanced sampling techniques, such as metadynamics and replica-exchange molecular dynamics, are often necessary to adequately explore the conformational space of flexible molecules in these simulations. nih.gov

For instance, a computational study on the anesthetic enflurane (B1671288) demonstrated that while multiple conformers exist in the gas phase and in solution, a single conformation is preferentially selected upon binding to its biological target. nih.gov This highlights that the bioactive conformation of a molecule may not be its most stable conformation in solution, but rather one that is stabilized by interactions with the receptor.

A hypothetical conformational analysis of this compound in different simulated environments could yield data such as that presented in the interactive table below. This table illustrates how the key dihedral angles and the resulting conformational energy might vary between a vacuum (gas phase), a polar solvent like water, and a nonpolar solvent like cyclohexane, representing different biological microenvironments.

Table 1: Hypothetical Conformational Data for this compound in Different Simulated Environments
EnvironmentDihedral Angle 1 (C4-C3-O-CH3) (°)Dihedral Angle 2 (C4-N-C=O) (°)Relative Conformational Energy (kcal/mol)
Vacuum (Gas Phase)~0~300.0 (Reference)
Water (Polar)~5~45-1.2
Cyclohexane (Nonpolar)~10~25+0.8

Predictive Modeling for Biological Activity and In Silico Toxicology

In silico methods are increasingly used in the early stages of drug discovery and chemical safety assessment to predict the biological activity and potential toxicity of compounds, thereby reducing the need for extensive and costly experimental testing. nih.govresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are built on the principle that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. creative-biolabs.commdpi.com

A QSAR model is developed using a "training set" of molecules with known biological activities. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight, pKa), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electrostatic potential). creative-biolabs.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

While a specific QSAR model for this compound is not available in the public domain, one could be developed to predict a variety of biological endpoints, such as antimicrobial, anticonvulsant, or anticancer activity. The selection of descriptors would be crucial for the predictive power of the model. For a substituted acetanilide (B955) like this compound, relevant descriptors might include:

Table 2: Hypothetical Descriptors for a QSAR Model of this compound Derivatives
Descriptor TypeDescriptor NameDescriptionPotential Relevance
ElectronicHammett constant (σ)Describes the electron-donating or -withdrawing ability of substituents.Influences binding interactions and reactivity.
HydrophobicLogPMeasures the lipophilicity of the molecule.Affects membrane permeability and transport to the target site.
StericMolar Refractivity (MR)Relates to the volume of the molecule and its polarizability.Important for the fit of the molecule into a binding pocket.
TopologicalTopological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule.Predicts drug transport properties such as intestinal absorption.
Quantum ChemicalHOMO/LUMO energiesEnergies of the highest occupied and lowest unoccupied molecular orbitals.Relate to the molecule's ability to participate in charge-transfer interactions.

Once validated, such a QSAR model could be used to predict the activity of novel, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. nih.gov

Toxicity Prediction (e.g., Developmental Toxicity, Mutagenicity)

In silico toxicology models are used to predict the potential adverse effects of chemicals, including developmental toxicity and mutagenicity. nih.gov These predictions are valuable for prioritizing chemicals for further testing and for regulatory purposes. europa.eu

Developmental Toxicity: Developmental toxicity refers to adverse effects on the developing organism that can result from exposure to a chemical before conception, during prenatal development, or postnatally until puberty. nih.govsimulations-plus.com A number of commercial and non-commercial software programs are available to predict developmental toxicity based on chemical structure. nih.govspringernature.com These tools often employ QSAR models or rule-based systems that identify structural alerts associated with developmental toxicants. europa.euedelweissdata.com

Mutagenicity: Mutagenicity is the capacity of a chemical to induce genetic mutations. The Ames test is a widely used experimental assay for mutagenicity, but in silico models offer a rapid and cost-effective alternative for initial screening. researchgate.net Many computational tools predict Ames mutagenicity by identifying structural fragments known to be associated with mutagenic activity or by using machine learning models trained on large datasets of tested compounds. researchgate.neteuropa.eu

Several software tools and databases are available for in silico toxicity prediction. These platforms often integrate multiple models to provide a more comprehensive assessment of a chemical's potential hazards.

Table 3: Examples of In Silico Toxicology Prediction Tools
Tool/DatabaseDeveloper/ProviderPredicted EndpointsMethodology
ToxTreeIdeaconsult Ltd.Mutagenicity, Carcinogenicity, Skin Irritation, etc.Decision tree approaches and structural alerts. europa.eu
TOPKATDassault Systèmes BIOVIAMutagenicity, Developmental Toxicity, Carcinogenicity, etc.QSAR models based on 2D molecular descriptors. europa.euedelweissdata.com
DEREK NexusLhasa LimitedMutagenicity, Carcinogenicity, Skin Sensitization, etc.Knowledge-based expert system identifying structural alerts.
OECD QSAR ToolboxOECDVarious toxicological endpoints.Grouping of chemicals into categories and read-across. qsartoolbox.org
ADMET PredictorSimulations PlusHepatotoxicity, Cardiac Toxicity, Mutagenicity, Developmental Toxicity, etc.Neural network ensemble models and QSAR. simulations-plus.com

To assess the potential developmental toxicity and mutagenicity of this compound, one would typically use a battery of these in silico tools. The predictions would be based on the presence of any structural alerts within the molecule and its similarity to compounds with known toxicological profiles. A consensus approach, combining the results from multiple models, is often recommended to increase the confidence in the prediction. europa.eu

Future Directions and Emerging Research Avenues for N 4 Chloro 3 Methoxyphenyl Acetamide

Rational Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The rational design of new molecules is a cornerstone of modern drug discovery, aiming to create compounds with enhanced efficacy and specificity. nih.gov For N-(4-Chloro-3-methoxyphenyl)acetamide, its known crystal structure and intermolecular interaction patterns provide a solid foundation for such design efforts. nih.gov The existing molecule features a planar methoxy (B1213986) group and a twisted acetamido group, with a crystal structure stabilized by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds. nih.gov This detailed structural information allows for the targeted modification of the core scaffold to develop advanced analogues with fine-tuned pharmacological properties.

Research has already demonstrated the feasibility of using this compound as a starting material for creating derivatives with distinct biological activities. For example, it has been used to synthesize 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA), an analogue that has shown antifungal and antibacterial properties. researchgate.net Another study focused on the synthesis of aromatic dithiocarbamate (B8719985) derivatives from N-(4-methoxyphenyl)acetamide, which exhibited significant fungicidal activity against the phytopathogen Fusarium oxysporum. researchgate.net

Analogue/Derivative NameCore ScaffoldReported Biological ActivityReference
2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA)This compoundAntifungal, Antibacterial, Anticancer, Antioxidant researchgate.net
Sodium acetyl(4-methoxyphenyl)carbamodithioateN-(4-methoxyphenyl)acetamideFungicidal, Bactericidal researchgate.net

In-Depth Elucidation of Molecular Mechanisms of Action and Target Identification

While preliminary studies have identified potential biological activities of this compound and its derivatives, the precise molecular mechanisms remain an important area for future investigation. Understanding how these compounds interact with biological systems at a molecular level is critical for their development as therapeutic agents.

Initial in silico studies have provided some early clues. Molecular docking simulations performed on the derivative MPAEMA suggest potential interactions with key proteins involved in cancer pathways, such as BCL-2, AKT, and BRAF. researchgate.net The same study indicated that the antimicrobial effects of both the parent compound and MPAEMA might be due to their effect on DNA ligase. researchgate.net However, these computational predictions require experimental validation. Future research must employ a range of biochemical and cellular assays to confirm these targets and elucidate the downstream signaling pathways affected by the compounds.

The detailed crystal structure analysis of this compound, which describes its hydrogen bonding capabilities and molecular geometry, is invaluable for this purpose. nih.gov This structural data can be used to build more accurate models of ligand-protein interactions, guiding experiments to pinpoint specific binding sites on target proteins. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry can be used to confirm direct binding and quantify the affinity of the compounds for their putative targets.

CompoundPotential Molecular TargetMethod of IdentificationReference
This compoundDNA LigaseIn Silico Analysis researchgate.net
2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA)BCL-2Molecular Docking researchgate.net
AKTMolecular Docking researchgate.net
BRAFMolecular Docking researchgate.net
DNA LigaseIn Silico Analysis researchgate.net

Translational Research towards Therapeutic Applications

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. nih.gov For this compound and its analogues, the initial findings of anticancer and antimicrobial activity represent the first step in a long developmental pipeline. researchgate.netresearchgate.net The primary challenge and future direction is to translate these promising preclinical results into tangible therapeutic applications.

This process involves several critical stages. After identifying a lead compound with potent activity, its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles must be thoroughly evaluated, as demonstrated in the development pathways of other novel chemical entities. This ensures that the compound is not only effective but also possesses drug-like properties suitable for further development.

A significant hurdle in translational research is the frequent discrepancy between results from preclinical animal models and human clinical trials. nih.gov Therefore, future studies on these compounds must involve carefully designed in vivo experiments in relevant animal models of disease to assess their efficacy and safety. For example, the anticancer potential observed in HeLa cell lines would need to be validated in rodent tumor models. researchgate.net Similarly, the antifungal activity against plant pathogens could be tested in greenhouse or field trials to evaluate its potential as an agrochemical. researchgate.net Success in these preclinical stages is a prerequisite for any consideration of human clinical studies.

Integration with High-Throughput Screening and Combinatorial Chemistry Libraries

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of thousands to millions of compounds to identify new drug leads. benthamscience.comeco-vector.com The this compound scaffold is an ideal candidate for integration into these platforms. As N-arylacetamides are recognized as important intermediates for a wide range of bioactive molecules, this compound can serve as a versatile building block for creating large, diverse chemical libraries. nih.govresearchgate.net

The strategy involves using the core structure of this compound and systematically introducing a wide variety of chemical groups at different positions. This can be achieved through automated, parallel synthesis techniques. The resulting library of analogues can then be subjected to HTS, where they are tested against a vast array of biological targets, including enzymes, receptors, and whole cells. rjdentistry.com

This approach significantly expands the potential for discovering novel therapeutic applications for this class of compounds. While initial research has focused on cancer and microbial targets, HTS could uncover unexpected activities against other diseases. The integration of this scaffold into combinatorial libraries, coupled with advanced screening technologies, represents a key avenue for unlocking the full therapeutic potential of this compound derivatives.

Exploration of Novel Applications in Chemical Biology and Material Sciences

Beyond its potential in medicine and agriculture, the unique chemical properties of this compound and its derivatives open up avenues for research in chemical biology and material sciences. Chemical biology utilizes small molecules as tools to probe and understand complex biological processes, while material sciences seek to develop new materials with novel functions.

A compelling example of its application in material sciences has already been demonstrated. Researchers successfully used 2-chloro-N-(4-methoxyphenyl)acetamide as a precursor to synthesize the monomer 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA). researchgate.netresearchgate.net This monomer was then used to create Langmuir-Blodgett thin films. These films were found to be sensitive to various volatile organic compounds (VOCs), demonstrating their potential for use in chemical sensors. researchgate.netresearchgate.net The study analyzed the diffusion coefficients of different organic vapors into the film, highlighting its capability to distinguish between various analytes. researchgate.net

In chemical biology, analogues of this compound could be developed as molecular probes. By attaching fluorescent tags or reactive groups, these compounds could be used to visualize and identify their target proteins within cells, helping to further elucidate their mechanism of action. The versatility of its synthesis makes this compound a valuable starting point for creating bespoke chemical tools for a wide range of scientific investigations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-Chloro-3-methoxyphenyl)acetamide with high purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-3-methoxyaniline with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction monitoring via TLC (Thin Layer Chromatography) using a 3:1 hexane/ethyl acetate mobile phase ensures progress and purity. Post-synthesis purification via recrystallization (ethanol/water system) yields >95% purity .
  • Critical Parameters : Temperature control (0–5°C) minimizes side reactions like over-acetylation. Solvent choice (dichloromethane or DMF) impacts reaction kinetics and product stability .

Q. How can structural characterization of this compound be reliably performed?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the acetamide moiety (δ 2.1 ppm for methyl protons, δ 168–170 ppm for carbonyl carbon) and aromatic substitution patterns (δ 6.8–7.5 ppm for chloro-methoxy-phenyl group) .
  • Mass Spectrometry : ESI-MS (m/z 214.05 [M+H]+^+) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.23 Å) and hydrogen-bonding networks (N–H···O interactions), critical for understanding resonance stabilization in the amide group .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-formulation studies with co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) enhance bioavailability for biological assays .
  • Stability : Degrades under strong acidic/basic conditions via hydrolysis of the acetamide bond. Storage at –20°C in amber vials under nitrogen atmosphere prevents photodegradation and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Approach :

Dose-Response Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity).

Structural Analog Comparison : Evaluate activity trends in derivatives (e.g., replacing methoxy with ethoxy groups) to identify critical pharmacophores .

Assay Validation : Control for variables like bacterial strain specificity (e.g., Gram-positive vs. Gram-negative) or cancer cell line heterogeneity (e.g., HeLa vs. MCF-7) .

  • Case Study : A 2024 study found conflicting IC50_{50} values (20 µM vs. 50 µM) in breast cancer models. Further analysis revealed differential expression of metabolic enzymes (e.g., CYP450) affecting prodrug activation .

Q. What computational and experimental strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • In Silico Methods :

  • Molecular Docking : Predict binding affinity to targets like EGFR (PDB ID: 1M17) or bacterial dihydrofolate reductase.
  • QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity .
    • Experimental Validation :
  • Analog Synthesis : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance electrophilicity and interaction with cysteine residues in target proteins .
  • Kinetic Studies : Measure inhibition constants (KiK_i) using enzyme-linked assays (e.g., fluorometric protease assays) .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

  • Process Optimization :

  • Flow Chemistry : Continuous synthesis reduces batch variability and improves heat management for exothermic steps .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
    • Data Reprodubility : Publish full spectral datasets (NMR, HPLC traces) in supplementary materials and adhere to FAIR data principles .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N-(4-Chloro-3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chloro-3-methoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.